molecular formula C13H17BrN2O2 B15128714 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide

Cat. No.: B15128714
M. Wt: 313.19 g/mol
InChI Key: CMLJWEIGIDDHIQ-UHFFFAOYSA-N
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Description

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an acetamido group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide typically involves the bromination of an appropriate precursor, followed by acylation and amidation reactions. The general synthetic route can be summarized as follows:

    Bromination: The precursor compound, such as 3-methylbutanamide, is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acylation: The brominated intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Amidation: Finally, the acylated intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and batch reactions with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products like primary or secondary amines.

Scientific Research Applications

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-acetamidophenyl)-5-fluorobenzamide
  • 2-bromo-N-(3-acetamidophenyl)-6-methylpyridine-3-carboxamide
  • 2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide

Uniqueness

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a methylbutanamide moiety, which distinguishes it from other similar compounds

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-bromo-3-methylbutanamide

InChI

InChI=1S/C13H17BrN2O2/c1-8(2)12(14)13(18)16-11-6-4-5-10(7-11)15-9(3)17/h4-8,12H,1-3H3,(H,15,17)(H,16,18)

InChI Key

CMLJWEIGIDDHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)NC(=O)C)Br

Origin of Product

United States

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